molecular formula C18H15ClN2O3S2 B2405160 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919848-67-2

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2405160
CAS No.: 919848-67-2
M. Wt: 406.9
InChI Key: AHBBTBVJNIBVPD-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the thiazole derivative with a methylsulfonylphenyl acetic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, if the compound exhibits anticancer activity, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S2/c1-26(23,24)15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-25-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBBTBVJNIBVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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